(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone
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Overview
Description
(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone is a chemical compound with the molecular formula C14H15FN4O. It is a heterocyclic compound that contains both piperazine and imidazole rings, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
It is known that both imidazole and piperazine derivatives have a broad range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Compounds containing imidazole and piperazine moieties are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Imidazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole and piperazine derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone typically involves the reaction of 4-fluorophenylpiperazine with imidazole-1-carboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone
- (4-(4-Bromophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone
Uniqueness
(4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1H-imidazol-1-yl)methanone , with CAS number 492464-17-2, represents a significant class of piperazine derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H15FN4O, with a molecular weight of 274.29 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an imidazole moiety, which is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C14H15FN4O |
Molecular Weight | 274.29 g/mol |
CAS Number | 492464-17-2 |
Boiling Point | Not available |
Antimelanogenic Effects
Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant for its antimelanogenic properties. In a study evaluating derivatives of piperazine, it was found that certain compounds exhibited competitive inhibition against tyrosinase, with IC50 values significantly lower than that of the standard inhibitor, kojic acid (IC50 = 17.76 μM) . Specifically, the compound demonstrated an IC50 of 0.18 μM , indicating a robust capacity to inhibit melanin production without cytotoxic effects on B16F10 cells.
Antitumor Activity
The compound has also been investigated for its antitumor properties . A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl and imidazole groups could enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with specific electron-donating groups displayed improved antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Tyrosinase Inhibition : The compound binds competitively to the active site of tyrosinase, preventing substrate access and thus inhibiting melanin synthesis.
- Cytotoxicity Induction : Certain structural features enhance interactions with cellular targets, leading to apoptosis in cancer cells.
Case Study 1: Tyrosinase Inhibition
A detailed kinetic study demonstrated that the compound effectively occupies the active site of tyrosinase, as evidenced by docking simulations that predicted binding affinities consistent with observed IC50 values . The study established a clear correlation between structural modifications on the piperazine ring and increased inhibitory potency.
Case Study 2: Antitumor Efficacy
In vitro assays conducted on various cancer cell lines revealed that modifications in the imidazole component significantly affected cytotoxicity. For example, compounds with additional aromatic rings showed enhanced interaction with target proteins involved in cell proliferation .
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-imidazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O/c15-12-1-3-13(4-2-12)17-7-9-18(10-8-17)14(20)19-6-5-16-11-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAZYORVNDBATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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